molecular formula C21H15F2N5O B10798235 5-[2-(3,4-difluorophenyl)ethoxy]-3-(1H-indol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazine

5-[2-(3,4-difluorophenyl)ethoxy]-3-(1H-indol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10798235
M. Wt: 391.4 g/mol
InChI Key: VHFREJHLTSVZGA-UHFFFAOYSA-N
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Description

OSM-S-525: is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source collaboration. OSM-S-525 is known for its potent activity against malaria parasites, specifically Plasmodium falciparum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-525 involves several key steps:

Industrial Production Methods: While specific industrial production methods for OSM-S-525 are not detailed, the general approach involves optimizing the synthetic route for scalability and yield. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions: OSM-S-525 undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.

    Oxidation and Reduction: OSM-S-525 can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while oxidation can lead to the formation of oxides or other oxidized derivatives.

Scientific Research Applications

OSM-S-525 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-525 involves inhibiting the enzyme asparagine tRNA synthetase in Plasmodium falciparum. This inhibition disrupts protein translation and activates the amino acid starvation response, ultimately leading to the death of the malaria parasite . The compound forms a covalent adduct with the enzyme, preventing its normal function.

Comparison with Similar Compounds

    OSM-S-106: Another compound in the same series with potent antimalarial activity.

    TCMDC-135294: A structurally related compound with similar biological activity.

Uniqueness: OSM-S-525 is unique due to its specific structural features, such as the indole fragment, which contribute to its high potency and selectivity against malaria parasites . Its ability to form covalent adducts with the target enzyme sets it apart from other compounds in the series.

Conclusion

OSM-S-525 is a promising compound in the fight against malaria, with a well-defined synthetic route, diverse chemical reactivity, and significant scientific research applications. Its unique mechanism of action and structural features make it a valuable candidate for further development as an antimalarial drug.

Properties

Molecular Formula

C21H15F2N5O

Molecular Weight

391.4 g/mol

IUPAC Name

5-[2-(3,4-difluorophenyl)ethoxy]-3-(1H-indol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C21H15F2N5O/c22-16-4-1-13(9-17(16)23)6-8-29-20-12-24-11-19-26-27-21(28(19)20)15-3-2-14-5-7-25-18(14)10-15/h1-5,7,9-12,25H,6,8H2

InChI Key

VHFREJHLTSVZGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=NN=C4N3C(=CN=C4)OCCC5=CC(=C(C=C5)F)F

Origin of Product

United States

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